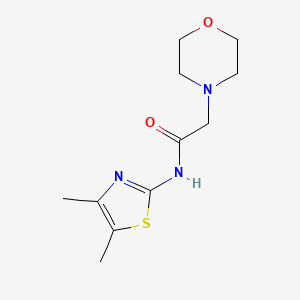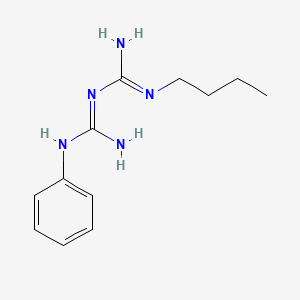
4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound has been synthesized using various methods and has shown promising results in the inhibition of certain enzymes and biological processes.
作用機序
The mechanism of action of 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide involves the inhibition of certain enzymes and biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a significant role in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which makes it a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anti-inflammatory, analgesic, antifungal, and antibacterial properties. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the significant advantages of using 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in lab experiments is its ability to inhibit specific enzymes and biological processes, which makes it a useful tool for studying the mechanisms involved in various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which should be carefully monitored in lab experiments.
将来の方向性
The potential future directions for 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide research are vast. One of the significant areas of research is the development of new cancer therapies based on the inhibition of HDACs. Another potential area of research is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound in vivo, which will be critical in the development of new drugs based on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its ability to inhibit specific enzymes and biological processes makes it a useful tool in the study of various diseases. However, further studies are needed to determine its potential toxicity and side effects in vivo, which will be critical in the development of new drugs based on this compound.
合成法
The synthesis of 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been reported in various scientific literature. One of the commonly used methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 6-methyl-2-pyridinethiol in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ethanethiol to obtain this compound.
科学的研究の応用
The potential applications of 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in scientific research are vast. One of the significant applications is in the field of medicine, where this compound has shown promising results in the inhibition of certain enzymes involved in the progression of cancer, inflammation, and other diseases. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-ethylsulfanyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-3-22-13-8-7-11(9-12(13)18(20)21)15(19)17-14-6-4-5-10(2)16-14/h4-9H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKKTXHJWRKHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)

![2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780905.png)
![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)
![2-amino-4-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5780925.png)

![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)

![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)